molecular formula C17H16ClN3O2S B2487692 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-89-0

2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2487692
CAS No.: 1396851-89-0
M. Wt: 361.84
InChI Key: AQJBCYODMBIIEY-UHFFFAOYSA-N
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Description

2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a complex organic compound that features a unique combination of functional groups, including a benzimidazole core, an azetidine ring, and a chlorophenyl sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

The azetidine ring can be introduced through a cycloaddition reaction involving a suitable aziridine precursor. For instance, the reaction of an aziridine with a sulfonyl chloride can yield the desired azetidine ring with the sulfonyl group attached .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as column chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or primary amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new synthetic pathways.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development, particularly for its antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring and sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole: Lacks the methyl group on the benzimidazole ring.

    2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-chloro-1H-benzo[d]imidazole: Contains a chlorine atom instead of a methyl group on the benzimidazole ring.

    2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-nitro-1H-benzo[d]imidazole: Features a nitro group on the benzimidazole ring.

Uniqueness

The presence of the methyl group on the benzimidazole ring in 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole may influence its chemical reactivity and biological activity, potentially making it more effective or selective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-11-5-6-15-16(7-11)20-17(19-15)12-9-21(10-12)24(22,23)14-4-2-3-13(18)8-14/h2-8,12H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBCYODMBIIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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